molecular formula C17H25N7O2 B11187335 N-(2,4-dimethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2,4-dimethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11187335
M. Wt: 359.4 g/mol
InChI Key: MZUKNXMEJVDXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2,4-DIMETHOXYPHENYL)-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a triazine ring substituted with a dimethoxyphenyl group and a methylpiperazinylmethyl group. It has garnered significant interest due to its potential biological activities and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-DIMETHOXYPHENYL)-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution with Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where the triazine ring reacts with 2,4-dimethoxyaniline.

    Introduction of Methylpiperazinylmethyl Group: The final step involves the alkylation of the triazine ring with 4-methylpiperazine, typically using a suitable alkylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction Temperature and Time: Maintaining optimal temperature and reaction time to ensure complete conversion of reactants.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-DIMETHOXYPHENYL)-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or methylpiperazinylmethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-(2,4-DIMETHOXYPHENYL)-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(2,4-DIMETHOXYPHENYL)-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2,4-DIMETHOXYPHENYL)-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of a triazine ring with dimethoxyphenyl and methylpiperazinylmethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H25N7O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-N-(2,4-dimethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H25N7O2/c1-23-6-8-24(9-7-23)11-15-20-16(18)22-17(21-15)19-13-5-4-12(25-2)10-14(13)26-3/h4-5,10H,6-9,11H2,1-3H3,(H3,18,19,20,21,22)

InChI Key

MZUKNXMEJVDXTR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=C(C=C(C=C3)OC)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.